2-(4-chlorophenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(thiophen-2-yl)methyl]acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 4-chlorophenyl group, a 1,1-dioxo-thiolane (sulfone) moiety, and a thiophene-methyl substituent.
Properties
Molecular Formula |
C17H18ClNO3S2 |
|---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C17H18ClNO3S2/c18-14-5-3-13(4-6-14)10-17(20)19(11-16-2-1-8-23-16)15-7-9-24(21,22)12-15/h1-6,8,15H,7,9-12H2 |
InChI Key |
CUTMPWZEECMZDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CS2)C(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 1,1-Dioxo-1λ⁶-Thiolan-3-Amine
The thiolan-3-amine derivative is synthesized through oxidation of tetrahydrothiophene derivatives. Sulfur oxidation using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) converts the thiolane ring into its 1,1-dioxo form. Subsequent amination via nucleophilic substitution introduces the amine group at the 3-position.
Key Parameters:
-
Oxidizing Agent: 30% H₂O₂ in acetic acid.
-
Temperature: 0–5°C (controlled to prevent over-oxidation).
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane).
Amide Bond Formation and N-Alkylation
The final step involves coupling 2-(4-chlorophenyl)acetyl chloride with 1,1-dioxo-1λ⁶-thiolan-3-amine and (thiophen-2-yl)methylamine. This dual N-alkylation requires sequential reactions to avoid cross-contamination.
Activation of 2-(4-Chlorophenyl)Acetic Acid
The carboxylic acid is activated to its acyl chloride using thionyl chloride (SOCl₂):
Conditions:
Dual N-Alkylation and Amide Coupling
The acyl chloride reacts with a mixture of 1,1-dioxo-thiolan-3-amine and (thiophen-2-yl)methylamine in the presence of a base:
Optimized Protocol:
-
Molar Ratio: 1:1:1 (acid chloride:thiolan-3-amine:thiophene-amine).
-
Reaction Time: 12–24 hours.
Work-Up:
-
Extraction: Dichloromethane (DCM) washes followed by NaHCO₃ solution.
-
Purification: Recrystallization from acetonitrile or ethyl acetate.
Reaction Optimization and Yield Enhancement
Catalytic Enhancements
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.6 | 68 | 95 |
| DMF | 36.7 | 72 | 97 |
| DCM | 8.9 | 65 | 93 |
Polar aprotic solvents like DMF improve solubility of intermediates, enhancing yields.
Analytical Characterization
Post-synthesis validation includes:
-
FT-IR: Peaks at 1680 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O symmetric stretch).
-
¹H NMR (DMSO-d₆): δ 7.4–7.3 (4H, aromatic), δ 4.2–3.8 (2H, N–CH₂–thiophene), δ 3.5–3.1 (thiolan protons).
-
X-ray Crystallography: Confirms twisted geometry between acetamide and thiophene groups (dihedral angle: 78.2°).
Challenges and Mitigation Strategies
Byproduct Formation
Scalability
-
Industrial Adaptation: Continuous flow reactors reduce reaction time and improve yield consistency.
Chemical Reactions Analysis
2-(4-chlorophenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(thiophen-2-yl)methyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-chlorophenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(thiophen-2-yl)methyl]acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4-Chlorophenyl)-2-((3-Cyano-4,6-Distyrylpyridin-2-yl)thio)acetamide (Compound 2, )
- Structure : Contains a 4-chlorophenyl group and a pyridine-thioacetamide backbone.
- Synthesis: Prepared via reflux of 2-chloro-N-(4-chlorophenyl)acetamide with sodium acetate in ethanol, yielding 85% pale orange crystals .
- Key Differences : Lacks the sulfone (thiolan-3-yl) and thiophene-methyl groups present in the target compound.
N-(4-Bromophenyl)-2-(2-Thienyl)acetamide ()
- Structure : Features a bromophenyl group and a 2-thienyl substituent.
- Bioactivity : Exhibits antimycobacterial activity, with derivatives showing IC₅₀ values <10 μM against Mycobacterium tuberculosis .
- Comparison : Replacing bromine with chlorine and adding a sulfone group (as in the target compound) could enhance metabolic stability or binding affinity.
N-(4-Chlorophenyl)-2-((3-(Thiophen-2-yl)-1,4-Diazaspiro[4.4]Nona-1,3-Dien-2-yl)thio)acetamide ()
- Structure : Combines a 4-chlorophenyl group, thiophene, and a spiro-diazepine system.
- Molecular Weight : 404.0 g/mol, significantly higher than typical acetamides due to the spirocyclic moiety .
- Synthetic Relevance : Highlights the versatility of thiophene-containing acetamides in forming complex heterocycles.
Sulfone-Containing Acetamides
2-(4-Chlorophenoxy)-N-(1,1-Dioxo-1λ⁶-Thiolan-3-yl)acetamide ()
- Structure: Shares the 1,1-dioxo-thiolan-3-yl sulfone group but replaces the thiophene-methyl with a 4-chlorophenoxy group.
Common Alkylation Strategies
Yield and Efficiency
- High-Yield Examples: Compound 4a (): 90.2% yield via reflux in acetonitrile . : 85% yield using ethanol-dioxane recrystallization .
Bioactivity Trends
Structure-Activity Relationships (SAR)
- Chlorophenyl Group : Enhances lipophilicity and membrane penetration.
- Sulfone Moieties : Improve metabolic stability and electronic properties.
- Thiophene : Contributes to π-π stacking interactions in biological targets.
Biological Activity
2-(4-chlorophenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(thiophen-2-yl)methyl]acetamide, also known by its CAS number 883706-92-1, is a complex organic compound notable for its unique structural features, including a chlorophenyl group and a thiolan ring with a dioxo substitution. This compound has garnered attention in pharmacological research due to its potential biological activities.
The molecular formula of the compound is with a molecular weight of approximately 383.9 g/mol. The structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H18ClNO3S2 |
| Molecular Weight | 383.9 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)-N-(thiophen-2-yl)methylacetamide |
| InChI Key | CUTMPWZEECMZDE-UHFFFAOYSA-N |
| SMILES | Clc1ccc(c(c1)C(=O)N(CC2=CC=CS2)C(=O)CC(=O)S(=O)(=O)C) |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of the thiolan ring and chlorophenyl group may enhance the interaction with microbial enzymes or cell membranes, potentially leading to inhibition of bacterial growth. For instance, related thiosemicarbazide derivatives have demonstrated comparable antibacterial and antifungal activities against various pathogens .
Anticancer Potential
Compounds containing thiolane structures have been studied for their anticancer properties. The mechanism often involves the inhibition of specific enzymes associated with cancer cell proliferation. In preliminary studies, derivatives of similar compounds have shown promising results against different cancer cell lines, including colon and breast cancer cells . The compound's ability to induce apoptosis in cancer cells could be attributed to its interaction with cellular signaling pathways.
The precise mechanism of action for 2-(4-chlorophenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(thiophen-2-yl)methyl]acetamide is not fully elucidated but is believed to involve:
- Enzyme Inhibition : Binding to enzymes critical for microbial and cancer cell metabolism.
- Receptor Interaction : Modulating receptor activity that influences cell growth and apoptosis.
Case Studies
Several studies have investigated the biological effects of compounds with similar structures:
- Antimicrobial Efficacy : A study on thiosemicarbazides indicated that modifications in the thiolane structure significantly affect antimicrobial potency. Compounds were tested against Mycobacterium tuberculosis, revealing varying degrees of inhibition compared to standard treatments .
- Anticancer Activity : A comparative analysis showed that derivatives with a thiolane core exhibited IC50 values in the low micromolar range against human breast cancer cell lines (T47D), suggesting strong anticancer potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
